Journal Name:Journal of Thermoplastic Composite Materials
Journal ISSN:0892-7057
IF:3.027
Journal Website:http://jtc.sagepub.com/
Year of Origin:0
Publisher:SAGE Publications Ltd
Number of Articles Per Year:97
Publishing Cycle:Bimonthly
OA or Not:Not
Computational Study on a Transfer Hydrogenation Catalysed by a Ru(II) Bis-Pyrazolyl Pyridine Complex
Journal of Thermoplastic Composite Materials ( IF 3.027 ) Pub Date: 2023-04-19 , DOI: 10.1002/ijch.202300019
1 Introduction Triggered by the need for resource-efficient chemical transformations in industry, research on catalysts is in the focus of many scientists among the globe since over hundred years. This is illustrated by the fact that in the last 20 years alone, from Knowles, Noyori and Sharpless to List and MacMillan numerous Nobel prizes have been awarded to researchers in the field of experimental catalysis.1 In the last few decades, quantum chemistry has matured to a level where it can provide useful and precise guidance to experimentalists in the field of catalysis, for example in which direction to move in further optimizing a catalyst. Even though it is clear that at the end, only experiments can give definite answers, a computational pre-screening of possible ligand modifications can reduce the number of ligand syntheses necessary to achieve a certain goal, and thus make research faster. These calculations also provide valuable data for the elucidation of the reaction mechanism, especially if combined with experimental (e. g. NMR, spectroscopic or kinetic) studies. Nevertheless, a quantum chemical modelling of a catalytic transformation is still a delicate task: since chemical reactions are very rare events on the time scale of molecular vibrations, it is usually not possible to “put the molecules into a computer” and watch what happens. Often a great deal of chemical intuition (or prior knowledge) is involved in setting up a reaction mechanism, which is then a mechanistic hypothesis to be validated by calculations. It is therefore of great importance to consider alternative routes, and very often one finds intermediates one has not imagined before. From a chemical point of view a transfer hydrogenation is a reaction in which two hydrogen atoms are transferred from a hydrogen donor to a substrate. Compared to (direct) hydrogenations using molecular hydrogen, transfer hydrogenations can offer milder reaction conditions, and can selectively reduce carbonyl compounds. A readily available alcohol such as 2-propanol can be used to reduce e. g. a ketone to a secondary alcohol in a cost and resource efficient way. The net reaction for the specific example investigated in this work, the reduction of acetophenone to 1-phenylethanol by 2-propanol, is depicted in Scheme 1. This chemistry started hundred years ago with the works of Meerwein, Ponndorf and Verley,2 and although often considered outdated, this reaction has been developed further, see Ref. [3]. In the classical Meerwein-Ponndorf-Verley transfer hydrogenation, an aluminium isopropyl alkoxide is often applied as the reducing agent in stoichiometric amounts, which makes this reaction not economic in terms of resources consumed and waste produced. A big step forward was the discovery that such a transfer hydrogenation can be catalysed by transition metals.4 Subsequently, this field witnessed tremendous advances,5 and mechanistic aspects have been reviewed.5f-5h The ground breaking work performed by the group of Noyori is worth being highlighted here.6 They developed highly efficient half-sandwich ruthenium(II) complexes for asymmetric transfer hydrogenation, which at the time of their publication clearly surpassed all previously achieved results in terms of activity, yield and enantioselectivity for the transfer hydrogenation of unfunctionalized ketones and imines.6, 7 A salient feature of these transition metal catalysed transfer hydrogenations is a metal hydride as a key intermediate. Besides rhodium and iridium, ruthenium complexes dominate the field. Scheme 1Open in figure viewerPowerPoint Ru-catalyzed transfer hydrogenation Transition metal mediated transfer hydrogenations can follow different mechanistic scenarios.5f-5h In inner sphere mechanisms, the reducing alcohol transfers one or two hydrides to the metal via an alkoxide species. In the monohydridic mechanism, a metal monohydride transfers the hydride to the substrate, which then receives another hydrogen atom as a proton from elsewhere. In the dihydridic mechanism, a transition metal dihydride transfers both hydrides to the substrate. Experimentally, both routes can be distinguished by isotope labeling experiments.5e For the Noyori type catalysts another “bifunctional”6g outer-sphere mechanism has been found in which the reducing alcohol transfers a hydride to the metal and a proton to the ligand in a concerted step, without forming a metal alkoxide. Numerous theoretical studies of Ru-catalysed transfer hydrogenations have been reported,6g, 8 most of them focusing on Ru complexes with arene and amino ligands that are the basis for Noyori's bifunctional outer-sphere mechanism. In 2011 the group of W. R. Thiel introduced a ruthenium(II) catalyst with a N,N,N tridentate bis-pyrazolyl pyridine (bpp) ligand9a (see Scheme 1) that showed high activity in transfer hydrogenations at room temperature. Ligand fine-tuning has been investigated by introducing substituents in the 4-position of the pyrazolyl rings.9b Referring to this research the purpose of the present work is to come up with a plausible reaction mechanism based on quantum chemical calculations, and to identify steps that are possibly rate determining. This is the basis for subsequent studies which can then address the effect of ligand modifications on catalyst performance. Here, we study a transfer hydrogenation often used as a benchmark in experimental studies (Scheme 1), namely the reduction of acetophenone 1 to 1-phenylethanol 3 using isopropanol 2 as the reducing agent (thus producing acetone 4 as a by-product). The catalyst investigated is [Ru(bpp)Cl2(PPh3)] 5 with the bpp ligand 6. For this catalyst, an outer sphere mechanism is unlikely since it lacks the structural features required for depositing a proton on the ligand. It also differs from most catalysts investigated theoretically so far in that it has a rather rigid ligand with several hard donors. The most prominent ruthenium catalysts known to prefer the dihydridic pathway in transfer hydrogenation (Ref. [5f], Table 2) contain more than one bulky PPh3 ligand which may help to accomodate the large change in coordination number required in that scenario. Our calculations therefore focus on the monohydridic variant of the inner sphere mechanism for transfer hydrogenation.
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Supramolecular Behaviour of N,N′-Bridged Guanidinium Nitrates in the Crystalline State: Identification of Privileged Hydrogen Bond Networks
Journal of Thermoplastic Composite Materials ( IF 3.027 ) Pub Date: 2023-03-24 , DOI: 10.1002/ijch.202300018
The supramolecular self-assembly of various N,N′-bridged guanidinium nitrates was systematically investigated by X-ray crystallography. Some intriguing 2D patterns, such as chains, double chains and ribbons, were identified as preferred recurring motifs, depending on the structure of the guanidines used.
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Proton Transfer Reactions from N2H+ and ArH+ to Small Molecules
Journal of Thermoplastic Composite Materials ( IF 3.027 ) Pub Date: 2023-06-14 , DOI: 10.1002/ijch.202300064
Introduction Hydronium ions have been successfully used in gas analysis, specifically to detect volatile organic compounds (VOC) in the atmosphere.1 A major advantage of chemical ionization such as the proton transfer reaction (PTR) is reduced fragmentation of the molecular ion, compared to harsher ionization methods like electron ionization.2 However, if the difference of the proton affinity (PA) between the proton donor and the proton acceptor is higher than the dissociation energy, fragmentation may still occur.3 Protonated water is frequently used for detection of VOCs, and due to the relatively high proton affinity of water and resulting low exothermicity of PTR, fragmentation is limited.1b, 4 On the other hand, the PA of water with 7.16 eV5 limits the selection of gases that can be protonated. In order to apply PTR in trace gas analysis of ultra-high purity gases, such as nitrogen and argon, proton donors with lower PA than water are necessary, since the typical contaminants have low PAs. In order to minimize contamination of the analyte gas by the gas used to form the proton donor, the protonated species of the carrier gas may be used, reducing the potential source of contamination to hydrogen. Due to the very low PA of gaseous argon and nitrogen of 3.83 eV and 5.12 eV, respectively,5 both protonated species provide the opportunity to protonate a wide range of impurities. Recently, it has been shown that protonated nitrogen is well suited for the detection of traces.6 Inert gases are widely used in industry, for example in the production of semiconductors, in gas discharge lamps and in gas chromatography. Consequently, almost one third of the gases bottled for industrial use around the globe are inert gases.7 In 2005 a major part of the total gas market value was attributed to the manufacturing industry.7 In this sector, inert gases are used to protect potentially reactive materials from air, especially oxygen and water, but also VOCs. Especially in the preparation of semiconductors, monitoring the quality of the inert gas by trace detection of carbon or oxygen containing molecules is important.8 In these applications, inert gases of the highest possible purity are used, as any trace of reactive contaminants may compromise the quality of the final product. Typically, argon or nitrogen are utilized, since these are readily available by liquefaction of air via the Hampson-Linde cycle. While in many applications molecular nitrogen serves as an inert gas, it may be a reactive trace gas with argon as the inert gas. In this case, surveillance also of N2 traces will be required. Reactive trace compounds like O2, CO, CO2, H2, and H2O constitute the main impurities in Ar 7.0 or N2 7.0.9 Traces of water are typically the leading oxygen-containing contamination,10 and act as an oxidizer.11 A very strong oxidant is NO2. It is formed in combustion processes12 or via electric discharges in air, and can enter high-purity gas systems through leaks. However, one may speculate that static electricity converts traces of oxygen to NO2 in high-purity nitrogen. Ionized NO2 is present as ONO+, whereas the reaction N3++O2 → NO2++N2 leads to the peroxy isomer NOO+.13 It was shown experimentally that H3O+ is unreactive with NO2, i. e. standard PTRMS with H3O+ does not allow for the detection of NO2,14 in line with the relatively low PA of 6.13 eV.15 The reaction of H3+ with NO2, however, leads to formation of NO+ with release of OH⋅ and H2, as shown by Burt et al.16 Methane as the smallest hydrocarbon has quite a low PA of 5.63 eV, and thus is not protonated by H3O+. However, the PTR from ArH+ or N2H+ to CH4 is efficient and was observed to proceed with a rate coefficient of 10 ⋅ 10−10cm3 s−1 and 8.9 ⋅ 10−10cm3 s−1, respectively.16, 17 Methanol, on the other hand, exhibits a PA of 7.82 eV, hence PTR from H3O+ proceeds efficiently.18 A series of techniques are available for the quantification of trace contaminants in high-purity gases, e. g. flame ionization detection (FID), atmospheric pressure ionization mass spectrometry (API-MS), gas chromatography (GC) and many more.8, 19 However, precise monitoring of small molecule contaminants at sub-ppbv levels in real time is difficult. In order to facilitate the analysis of the most important inert gases argon and nitrogen, proton transfer reaction rate coefficients of ArH+ and N2H+ to O2, N2, CO2, NO2, H2O, CH4 and CH3OH are measured in a Fourier-transform ion cyclotron resonance mass spectrometer (FT-ICR MS). Reaction rate coefficient from N2H+ to methane and carbon dioxide were determined before16, 20 and are used for comparison with the measurements presented here. Likewise, PTR from ArH+ to common gases like O2, N2, CH4 and CO2 have been measured previously.5, 17, 21 H2O as a well investigated molecule is also found in the literature for PTR from diazenylium and argonium.16, 20c, 22 However, other reaction rate coefficients are currently not available. Moreover, dissociative proton transfer may severely hamper the identification of trace compounds, which makes the identification and quantification of fragment ions highly desirable. Our measurements are supported by quantum chemical calculations, providing the energetics. Potential energy surfaces including all relevant transition states and local minima have been calculated for more complex reaction paths.
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Direct Electrooxidative Selenylamination of Alkynes: Access to 3-Selenylindoles
Journal of Thermoplastic Composite Materials ( IF 3.027 ) Pub Date: 2023-07-24 , DOI: 10.1002/ijch.202300088
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DNA-Encoded Libraries and Their Application to RNA
Journal of Thermoplastic Composite Materials ( IF 3.027 ) Pub Date: 2023-07-10 , DOI: 10.1002/ijch.202300073
1 Introduction DNA-encoded library (DEL) technology is emerging as a powerful tool for drug discovery.1 DEL typically encompasses a library of diversified small molecules that are connected to their “DNA codes” that contain structural information of the small molecule. A DEL is commonly produced by “split and pool synthesis”, where each small molecule building block (BB) is encoded by a DNA sequence; the building blocks and DNA tags are iteratively ligated to a bifunctional DNA “headpiece” in solution or on resin beads. The most widely applied DEL selection is completed by affinity selection, that is, incubating the library with an immobilized target (usually a protein or enzyme) followed by washing and elution of bound compounds.2 To reveal the structural identity of hit compounds, the DNA barcodes attached to the small molecule are amplified by next-generation sequencing (NGS) and decoded by computational tools. The concept of using a DNA tag to encode the “synthetic genotype” of small molecule peptides was developed by Brenner and Lerner and realized by Nielsen and colleges in the early 1990’s, as a modification of “one bead one compound” (OBOC) libraries.3 These early DELs were synthesized on solid support (i. e., resin; solid-phase DEL) and encountered technical difficulties (e. g. chemical synthesis of long DNA tags), which limited DEL from being widely utilized. Transformation of DEL from solid-phase to solution-phase with modern DNA ligation methods and the implementation of NGS greatly increased the DEL production yield, reduced cost, and improved decoding efficiency, bringing DELs into a new era.4 Although the field was moving away from solid-phase DEL, it was recently revived by the Paegel group through careful design of DNA barcodes and synthetic strategy (Figure 1a), leading to the successful identification of several protein and RNA ligands.5 Figure 1Open in figure viewerPowerPoint Common DEL designs. (a) Comparison of solution-phase DEL and solid-phase DEL. (b) DNA barcode design. Although they vary from case to case, DNA tags generally consist of a head piece, opening primer, coding region, auxiliary region and closing primer. To date, DEL has been predominantly applied to protein ligand discovery, from immobilized purified proteins to cell lysates,6 proteins expressed on the cellular membrane,7 and proteins in live cells.8 In contrast, few studies have implemented DEL to target other important biomolecules, particularly nucleic acids. Although RNA was once viewed as simple genetic intermediate between DNA and protein, RNA plays complicated roles in biology and disease pathology, rendering it a therapeutic target. RNA folds into 3D shapes that interact with small molecules, proteins, and other RNAs to fine tune their functionality.9 These structured RNAs can be targeted by small molecule drugs that disrupt or stabilize RNA structures and affect their biological functions, including alternative pre-mRNA splicing,10 translation,11 and lifetime,12 among others. Indeed, DEL could be advantageous to apply to RNA targets. High throughput screening of existing small molecule libraries can be challenging when applied to RNA targets, perhaps unsurprisingly as they were designed for protein targets. However, there are several examples of small molecules that were discovered from screening efforts that act by binding RNA structures,13 although some bind to RNA-protein manifolds.10, 14 DEL affords the opportunity to define the screening collection for RNA targets, provided guidelines for collection design are available to construct an RNA-focused library. In this review, we summarize the general principles of DEL synthesis and selection, discuss early efforts toward targeting and modulating RNA functions by DEL, and provide an outlook of the potential developments of this emerging field.
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A Tribute to Richard Lerner (1938–2021) who Encouraged a Glycobiology Approach to a Broad-Spectrum Antiviral
Journal of Thermoplastic Composite Materials ( IF 3.027 ) Pub Date: 2023-07-06 , DOI: 10.1002/ijch.202300086
Personal from Raymond Dwek I first met Richard at a CIBA conference on antibodies in 1984. Our friendship blossomed from that time. I admired his work, and it was so rewarding to see the way he subsequently built Scripps. Under his inspirational leadership, it became a flagship for chemistry and biology. He had brilliant scientific taste, and this led to some extraordinary scientists joining the institute. His medical degree and flair for chemistry were a wonderful combination. His knowledge was enormously wide. He knew almost instinctively what the major scientific problems were in the fields of chemistry and immunology. His energy and enthusiasm were contagious and so often after a talk with Richard, I went to the literature to ensure I had understood all his ideas! His authority came from his science. Having been under the influence of Rodney Porter, and later Elvin Kabat, I saw Richard as a major figure in immunochemistry. He had been part of virtually every major advance in the field for 25 years and, remarkably, a pioneer in most. His discovery and contributions to the field of combinatorial antibody libraries, like those of Greg Winter, revolutionized immunochemistry. The libraries allowed construction of immunological repertoires that were many orders of magnitude larger than those which are naturally occurring. Libraries such as phage, yeast, and Escherichia coli surfaces, unlike their natural counterparts, are not restricted by the constraints of self-tolerance, which is especially important because most of the therapeutic antibodies in the clinic are antibodies to self. Without doubt, antibody libraries have profound implications for human health. It was always fun being around Richard. He had a great sense of humour and a love and passion for science that encouraged his students and colleagues to try the quick-and-dirty experiment to see if it was worth continuing. The year 2007 was the beginning of regular visits to Scripps, where I became an institute professor, and where Sandra, my wife, and I spent nearly 3 months each subsequent year. Our friendship with both Nicky and Richard Lerner was amazing and deep. We travelled extensively around the world together. At Scripps, Sandra and I renewed many other friendships with faculty members. I learned a great deal there from the outstanding faculty members. Richard's frequent visits to Oxford resulted in strong links throughout the University with Scripps. His science was recognised by Oxford University where he was awarded an honorary doctorate in 2007 (Photo 1a and 1b). He was also an awardee from the Institute of Biology (now the Royal Society of Biology) in 2009 at a special event in Oxford celebrating 200 years since the birth of Charles Darwin. Photo 1 a: 2007 Richard receives an honorary degree from Oxford University for his pioneering research on catalytic antibodies. Photo 1 b: Darwin's 200th birthday. The Sheldonian theatre, Oxford University. From left to right: Public Orator, Barry Blumberg, Gunter Blobel, Richard Dawkins, Marios Papadopoulos, Bishop of Oxford, Richard Lerner. One of Richard's legacies to Oxford was to create a joint graduate D.Phil/Ph.D programme with the Scripps Research Institute. The scholars were named Skaggs scholars after L.S. Skaggs and his wife, Aline. This was the first time in its 950-year history that Oxford University had offered a degree jointly with another institution of higher learning. The course is 5 years, scholars work at both institutions and at the end receive both a PhD and a DPhil. Today it is regarded as a flagship for Oxford's Biochemistry Department (Photo 2). Photo 2: The appreciation plaque that the Department of Biochemistry has placed by the entrance of the Department expressing its gratitude towards Richard Lerner's contribution to the Skaggs-Oxford D.Phil programme. Richard saw medicinal chemistry as an essential part of any modern Biochemistry department and also helped set up a Scripps Medicinal Laboratory in the Glycobiology Institute in Oxford. Richard was always very interested in Glycobiology, a term I coined in 1988. In particular, he liked the idea that the sugars attached to the antibodies could help diversify the Fc part of the molecule with different glycoforms having different activities (Figure 1). Figure 1Open in figure viewerPowerPoint The structure of the Fc glycans can determine which part of the immune system is to be recruited and how strongly. This figure shows crystal structures of different Fc-glycoforms and their diverse effector function. Just which Fc glycans are present will determine which part of the immune system will be recruited and how strongly. Sialylation is thought to be responsible for the anti-inflammatory activity of intravenous immunoglobulin (IVIg) administered at high doses. The pro-inflammatory activity, as seen in rheumatoid arthritis comes from activation of complement through the mannose binding protein. Afucosylated IgG has a 20–40-fold increase in affinity to FcγRIIIa. The lowered Fc fucosylation in the responses to virus infection suggests a pathological role through FcγRIIIa, and may correlate with disease severity.1, 2 Perhaps the most important finding in Glycobiology, is that viral envelope glycoproteins require the calnexin cycle to fold to their 3D-structure. When a virus invades the cell, it seems to hijack the calnexin cycle. Inhibition of that cycle, temporarily, by inhibiting host enzymes (glucosidases) could be a route to create a general broad-spectrum antiviral. Targeting host enzymes was thought to be unwise but viruses might be a specific case where it can be done because there are two routes to glycoprotein folding that involve a monoglucosylated glycoform intermediate, which exists in two conformers that are in equilibrium with each other.3-5 One of these conformers can bind to calnexin and uses the calnexin chaperone pathway. This route is more specific for viral enveloped glycoproteins.4 Inhibiting the glucosidase prevents entry to this route and correct folding of the viral envelope glycoproteins. The other conformer does not bind to calnexin and folding of glycoproteins occur by other chaperone systems. This is the general route for most glycoproteins for which removal of the glucose from the intermediate glycoform allows exit to the Golgi. If there is inhibition of glucosidases by a drug, then the glucose residues are removed by a Golgi enzyme, effectively providing a salvage pathway. This allows the protein's glycosylation to proceed normally. This glycobiology approach would create a general antiviral drug as the inhibition of the host glucosidase would preferentially inhibit the pathway for the viral envelope glycoproteins. Could the virus by hijacking a folding pathway for its envelope glycoproteins have provided an Achilles heel? If so then a broad-spectrum oral antiviral is an exciting possibility. We can all imagine Richard's speculations-but he saw more than most others. In Richard's memory, my colleague Dr Constantina Fotinou and I summarise the current thoughts on a general antiviral. This based on the work of many of our colleagues in Professor Zitzmann's laboratory, from the Glycobiology Institute in Oxford, and currently, in the new Biochemistry building which incorporates the Institute. The data discussed in this article on the iminosugar MON-DNJ suggest that the pathway to the clinic for testing of this as an orally available broad- spectrum antiviral could be very nearby.
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Electrochemical Organic Synthesis in Aqueous Media
Journal of Thermoplastic Composite Materials ( IF 3.027 ) Pub Date: 2023-06-30 , DOI: 10.1002/ijch.202300067
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SCI Journal Division of the Chinese Academy of Sciences
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